![molecular formula C38H67NO7 B1256091 Pamamycin 649B](/img/structure/B1256091.png)
Pamamycin 649B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pamamycin 649B is a natural product found in Streptomyces alboniger with data available.
Scientific Research Applications
Antimycobacterial Activity
Pamamycins, including Pamamycin 649B, exhibit notable antimicrobial activity against Gram-positive bacteria, fungi, and mycobacteria, but not against Gram-negative bacteria. A study by Lefèvre et al. (2004) highlights the potency of pamamycins, particularly Pamamycin-607, in combating Mycobacterium tuberculosis, suggesting potential applications in antituberculous therapies. The study found that Pamamycin-607 is active against clinical isolates of M. tuberculosis within a narrow MIC range of 1.5-2.0 mg/L (Lefèvre et al., 2004).
Production Enhancement Strategies
In an effort to enhance the production of pamamycins, Gläser et al. (2021) adopted a systems biology approach. They achieved a threefold increase in pamamycin titer and elevated fractions of larger derivatives like Pam 649 using a recombinant producer S. albus J1074/R2 supplemented with L-valine. This strategy opens avenues for more efficient production of pamamycins and exploration of larger derivatives (Gläser et al., 2021).
Mode of Action Studies
Research on the mode of action of pamamycin in bacteria like Staphylococcus aureus reveals that it inhibits the uptake of nucleosides and Pi, as well as purine and pyrimidine bases, while not affecting protein and cell wall synthesis, glucose utilization, or the uptake of amino acids. These findings suggest that pamamycin primarily impacts transport processes, potentially altering membrane-associated cellular functions (Chou & Pogell, 1981).
Structural and Biosynthetic Insights
Studies focused on the synthesis and structural elucidation of pamamycins, including Pamamycin-649B, provide insights into their complex macrolide structures. For instance, Fischer et al. (2011) achieved the first total synthesis of pamamycin-649B using sultone methodology, which is significant for understanding the compound's structure and potential for synthetic modifications (Fischer et al., 2011).
Cellular Impact Studies
Pamamycins have been shown to induce aerial mycelium formation in Streptomyces alboniger. A study by Natsume et al. (1995) found that Pamamycin-607, similar in structure to Pamamycin-649B, induced a transient increase in intracellular calcium in S. alboniger, suggesting a specific cellular impact that could be relevant to the compound's mode of action and potential applications (Natsume et al., 1995).
properties
Product Name |
Pamamycin 649B |
---|---|
Molecular Formula |
C38H67NO7 |
Molecular Weight |
649.9 g/mol |
IUPAC Name |
(1R,2R,5S,6R,7S,10R,11S,14R,15R,16S)-14-[(1R)-1-[(2R,5S)-5-[(2R)-2-(dimethylamino)pentyl]oxolan-2-yl]propyl]-2-ethyl-6,11,15-trimethyl-5-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione |
InChI |
InChI=1S/C38H67NO7/c1-10-14-26(39(8)9)22-27-16-17-34(42-27)28(12-3)36-24(6)32-20-21-35(44-32)29(13-4)38(41)45-30(15-11-2)23(5)31-18-19-33(43-31)25(7)37(40)46-36/h23-36H,10-22H2,1-9H3/t23-,24+,25-,26+,27-,28+,29+,30-,31-,32-,33+,34+,35+,36+/m0/s1 |
InChI Key |
MFMJBJLUIRYLLE-CTVFDYKESA-N |
Isomeric SMILES |
CCC[C@H]1[C@@H]([C@@H]2CC[C@@H](O2)[C@@H](C(=O)O[C@H]([C@@H]([C@@H]3CC[C@@H](O3)[C@H](C(=O)O1)CC)C)[C@H](CC)[C@H]4CC[C@H](O4)C[C@@H](CCC)N(C)C)C)C |
Canonical SMILES |
CCCC1C(C2CCC(O2)C(C(=O)OC(C(C3CCC(O3)C(C(=O)O1)CC)C)C(CC)C4CCC(O4)CC(CCC)N(C)C)C)C |
synonyms |
pamamycin-649B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.